
1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of 1H-pyrazole derivatives, including those with tert-butyl and methoxy groups, have been the focus of several studies. These compounds have been synthesized through various methods, including Claisen condensation and cyclization reactions. The structural features are confirmed using techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and X-ray crystallography. Notably, these studies demonstrate the versatility of pyrazole derivatives in forming hydrogen-bonded dimers and exhibiting tautomeric properties (Wang et al., 2013).
Chemical Synthesis
The chemical synthesis of 1H-pyrazole derivatives, including efficient one-pot synthesis methods, highlights their potential in creating valuable intermediates for further chemical transformations. These methods are distinguished by their simplicity, operational ease, and the ability to yield a variety of pyrazole derivatives efficiently (Becerra et al., 2021).
Hydrogen Bonding and Crystal Structures
The study of hydrogen bonding and crystal structures in 1H-pyrazole derivatives reveals intricate patterns of molecular organization. These structures showcase how substituted pyrazoles can engage in diverse hydrogen-bonding interactions, leading to the formation of dimers, chains, and supramolecular structures. Such insights are crucial for understanding the material properties of these compounds and their potential applications in designing new materials (Abonía et al., 2007).
Potential Antitumor Agents
Some 1H-pyrazole derivatives have been explored for their potential as antitumor agents. Through a series of syntheses and screenings, certain compounds have shown promising activity against various cancer cell lines, suggesting their potential in medicinal chemistry and drug development. This research highlights the biological relevance of pyrazole derivatives and their role in developing new therapeutic agents (Abonía et al., 2011).
Small Molecule Fixation
The ability of certain pyrazole derivatives to participate in small molecule fixation, such as carbon dioxide, underscores their potential utility in environmental and synthetic chemistry applications. These reactions can lead to the formation of zwitterionic, bicyclic boraheterocycles, showcasing the versatility of pyrazole derivatives in catalysis and small molecule transformation processes (Theuergarten et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-tert-butyl-5-methoxy-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-8(12-5)11(10-7)9(2,3)4/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAJGJTHFQGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




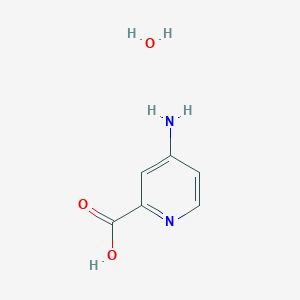
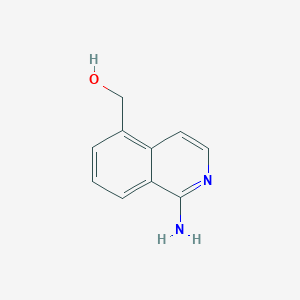
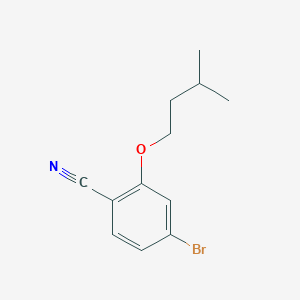
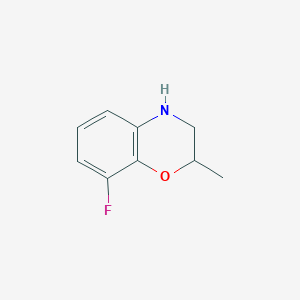

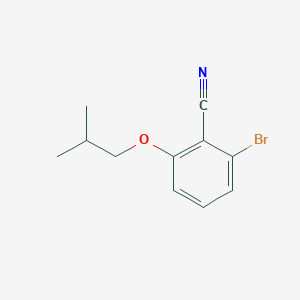
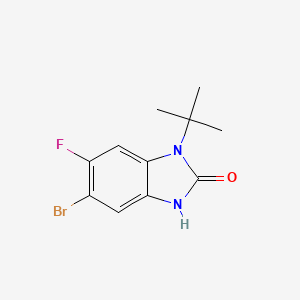
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)

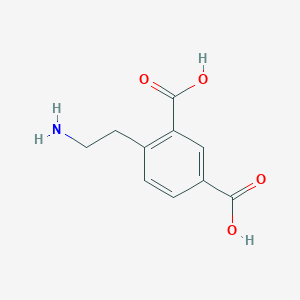
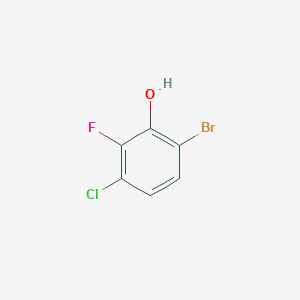
![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)